molecular formula C16H17N3O2S B4725381 N-3-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-3-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B4725381
M. Wt: 315.4 g/mol
InChI Key: VTZUGONQWLOWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds often involves reactions such as the reaction of amino-thieno pyridine carboxylic acids with dimethylformamide/dimethyl acetal and phosphoroxide chloride or the reaction of oxo-pyrido thieno oxazines with amines. These methods lead to the formation of compounds with antianaphylactic activity and are indicative of the versatile synthetic routes that could be applied to synthesize “N-3-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide” (Wagner et al., 1993).

Molecular Structure Analysis Compounds similar to “this compound” have been characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. X-ray diffraction has been used to determine the crystal structures, which are then compared with structures determined by density functional theory calculations (Ban et al., 2023).

Chemical Reactions and Properties Related compounds undergo various chemical reactions, including hydrosilylation of N-aryl imines, indicating their reactivity and potential utility in synthetic chemistry. The Lewis basic catalyst properties of similar compounds have been explored for enantioselective reactions (Wang et al., 2006).

Physical Properties Analysis The physical properties, such as solubility and crystalline form, can significantly affect the compound's application and efficacy. The polymorphism of similar compounds has been studied to understand their stability and crystalline forms (Özdemir et al., 2012).

Chemical Properties Analysis The chemical properties, including reactivity with different reagents and potential for forming derivatives with varying functional groups, highlight the compound's versatility. Studies on related compounds have shown a range of reactions leading to the formation of derivatives with potential biological activities (Gad-Elkareem et al., 2011).

properties

IUPAC Name

N-pyridin-3-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-15(18-13-3-1-7-17-11-13)12-5-8-19(9-6-12)16(21)14-4-2-10-22-14/h1-4,7,10-12H,5-6,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZUGONQWLOWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-3-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
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N-3-pyridinyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

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